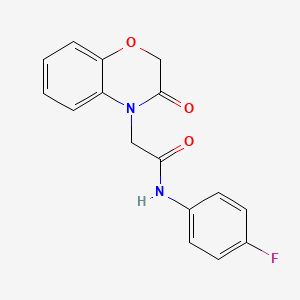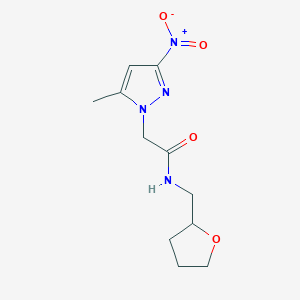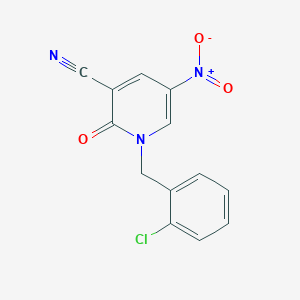![molecular formula C20H17ClF2N8O2S B11066445 N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11066445.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro(difluoro)methoxy group, a phenyl ring, a triazole ring, and a tetrazole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
-
Formation of the Chloro(difluoro)methoxyphenyl Intermediate
Starting Materials: 4-chlorophenol, difluoromethyl ether.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate to facilitate the substitution reaction.
-
Synthesis of the Triazole and Tetrazole Rings
Starting Materials: Appropriate hydrazine derivatives and nitriles.
Reaction Conditions: Cyclization reactions are typically performed under reflux conditions in the presence of catalysts like copper sulfate.
-
Coupling of Intermediates
Starting Materials: The chloro(difluoro)methoxyphenyl intermediate and the triazole-tetrazole intermediate.
Reaction Conditions: Coupling reactions are often facilitated by palladium-catalyzed cross-coupling reactions under inert atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to ensure precision and reproducibility.
Purification Techniques: Such as crystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in acidic or basic media.
Products: Oxidized derivatives of the phenyl or triazole rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the nitro or carbonyl groups present in the compound.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Often carried out in polar aprotic solvents.
Products: Substituted derivatives at the phenyl or triazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and pathways.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Interactions: Formation of stable complexes with target molecules, leading to inhibition or activation of biological functions.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide shares similarities with other triazole and tetrazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Losartan: An antihypertensive drug containing a tetrazole ring.
Uniqueness
Structural Complexity: The combination of chloro(difluoro)methoxy, phenyl, triazole, and tetrazole groups in a single molecule is unique.
Properties
Molecular Formula |
C20H17ClF2N8O2S |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClF2N8O2S/c1-30-16(11-31-28-18(26-29-31)13-5-3-2-4-6-13)25-27-19(30)34-12-17(32)24-14-7-9-15(10-8-14)33-20(21,22)23/h2-10H,11-12H2,1H3,(H,24,32) |
InChI Key |
RXWMGFVLZOIXTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11066365.png)

![4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11066376.png)
![Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11066377.png)

![3-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)propanoic acid](/img/structure/B11066402.png)

![N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11066416.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B11066423.png)

![N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide](/img/structure/B11066437.png)

![ethyl 4-{5-[1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(methylamino)propan-2-yl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11066448.png)
